molecular formula C20H15N3O3S B12632586 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-

Cat. No.: B12632586
M. Wt: 377.4 g/mol
InChI Key: SHLANBXRIPRBCH-UHFFFAOYSA-N
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Description

Structural Taxonomy of 4-Thiazolidinone-Based Heterocycles

The structural diversity of 4-thiazolidinones arises from substitutions at positions 2, 3, and 5, which dictate their biological target specificity.

Table 1: Classification of 4-Thiazolidinone Derivatives by Substituent Position

Position Substituent Type Example Compounds Biological Activity
2 Imino, Alkyl, Aryl 2-Imino derivatives Kinase inhibition
3 Aryl, Heteroaryl 3-(4-Methoxyphenyl) Antiglycation, Antimicrobial
5 Arylidene, Heteroarylidene 5-[[5-(3-Pyridinyl)-2-furanyl]methylene] Anticancer, Antibiofilm

The target compound belongs to the 2-imino-3-aryl-5-arylidene subclass, which exhibits enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler analogues. The 2-imino group (-NH-) introduces a planar configuration that facilitates interactions with enzymatic active sites, as observed in HIV reverse transcriptase inhibitors. Meanwhile, the 3-(4-methoxyphenyl) group contributes steric bulk and electron-donating effects, stabilizing the thiazolidinone ring while modulating solubility.

Positional Isomerism in 2-Imino-3-(4-Methoxyphenyl) Substituent Configurations

Positional isomerism in 4-thiazolidinones significantly impacts molecular geometry and bioactivity. The 2-imino-3-(4-methoxyphenyl) configuration adopts a cis orientation relative to the thiazolidinone carbonyl, as confirmed by X-ray crystallography in analogous structures. This arrangement enables:

  • Intramolecular hydrogen bonding between the imino NH and carbonyl oxygen, reducing rotational freedom and enhancing target binding.
  • Electron donation from the 4-methoxy group to the aromatic ring, increasing electron density at the 3-position and polarizing the C3-N bond.

Comparative studies of 2-imino vs. 2-oxo isomers reveal that the imino group improves metabolic stability by resisting hydrolysis in hepatic microsomes. For instance, 2-imino derivatives of 4-thiazolidinone show 2.3-fold higher half-lives (t~1/2~) in plasma compared to their oxo counterparts.

Electronic Effects of 5-[[5-(3-Pyridinyl)-2-Furanyl]Methylene] Functionalization

The 5-[[5-(3-pyridinyl)-2-furanyl]methylene] group introduces a conjugated π-system that enhances electronic delocalization and redox activity. Key electronic features include:

Figure 1: Frontier Molecular Orbitals of the 5-Substituent

  • Highest Occupied Molecular Orbital (HOMO): Localized over the furan-pyridine moiety, enabling nucleophilic interactions with cysteine residues in target proteins.
  • Lowest Unoccupied Molecular Orbital (LUMO): Centered on the thiazolidinone ring, facilitating electrophilic attack at the C5 position.

The pyridinyl nitrogen acts as an electron-withdrawing group, reducing the electron density of the furan ring (Hammett σ~meta~ = +0.71). This polarization stabilizes the arylidene double bond, as evidenced by a bathochromic shift (Δλ = 42 nm) in UV-Vis spectra compared to non-pyridine analogues. Additionally, the furan oxygen participates in hydrogen bonding with bacterial biofilm matrices, as demonstrated in Pseudomonas aeruginosa inhibition assays (IC~50~ = 8.2 µM).

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

2-imino-3-(4-methoxyphenyl)-5-[(5-pyridin-3-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15N3O3S/c1-25-15-6-4-14(5-7-15)23-19(24)18(27-20(23)21)11-16-8-9-17(26-16)13-3-2-10-22-12-13/h2-12,21H,1H3

InChI Key

SHLANBXRIPRBCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CN=CC=C4)SC2=N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 4-thiazolidinones typically involves reactions that form the thiazolidinone ring structure, often using starting materials like thiourea, aldehydes, and various catalysts. The following sections outline specific preparation methods that have been reported in the literature.

Synthesis via Schiff Base Formation

Method Overview:

One common approach to synthesize thiazolidinone derivatives is through the formation of Schiff bases from aldehydes and amines, followed by cyclization.

Procedure:

  • Reagents:

    • Thiourea
    • Aldehydes (e.g., 4-methoxybenzaldehyde)
    • Catalysts (e.g., triethylamine)
  • Reaction Conditions:

    • Mix thiourea with the selected aldehyde in a suitable solvent (e.g., ethanol).
    • Heat the mixture under reflux conditions.
    • Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Outcome:

    • The reaction yields thiazolidinone derivatives with varying substituents based on the aldehyde used.

Yield and Purity:
Typically, yields can range from 68% to 91%, depending on reaction conditions and purification methods employed.

Cyclization Reactions

Method Overview:

Cyclization reactions are pivotal in forming the thiazolidinone core from linear precursors.

Procedure:

  • Reagents:

    • Iminothiazolidin-4-one derivatives
    • Ammonium thiocyanate
    • Ethanol as a solvent
  • Reaction Conditions:

    • Combine the imino compound with ammonium thiocyanate in ethanol.
    • Heat at elevated temperatures (around 90 °C) for several hours.
    • Allow to cool and precipitate the product.
  • Outcome:

    • This method can yield various thiazolidinone derivatives with different functional groups attached to the ring structure.

Yield and Purity:
Yields reported in literature for this method can reach up to 96%, indicating high efficiency.

Alternative Synthesis Routes

Recent studies have explored alternative pathways to synthesize thiazolidinones, which may offer advantages such as milder conditions or higher yields.

Example Route:

  • Domino Reactions:

    • Involves a domino reaction of 1,3-thiazolidinedione with active methylene compounds and amines.
    • This method allows for the simultaneous formation of multiple bonds, streamlining synthesis.
  • Mechanism Insights:

    • Quantum chemical calculations have been employed to elucidate the mechanisms involved in these reactions, providing insights into optimizing conditions for better yields.

Comparative Analysis of Methods

Method Description Yield (%) Reaction Time Solvent Used
Schiff Base Formation 68-91 Several hours Ethanol
Cyclization with Ammonium Thiocyanate Up to 96 Few hours Ethanol
Domino Reaction Variable Shorter than others Varies

Chemical Reactions Analysis

Core Thiazolidinone Reactivity

The thiazolidinone ring serves as the primary reactive site due to its electron-deficient nature and active methylene group (C5).

1.1. Condensation Reactions

The compound undergoes cyclocondensation with aldehydes or ketones to form arylidene derivatives. For example:

  • Reaction with 4-methoxybenzaldehyde in toluene under reflux yields 5-[(4-methoxyphenyl)methylene] derivatives with improved conjugation .

  • Use of thioglycolic acid as a thiol donor facilitates ring closure, producing fused heterocycles .

Conditions :

ReactantCatalystSolventTemperatureYield (%)
Aromatic aldehydesBi(SCH₂COOH)₃Solvent-free70°C70–85
Thioglycolic acidDSDABCOCEthanolReflux82–92

1.2. Michael-Type Additions

The active methylene group participates in nucleophilic additions to α,β-unsaturated carbonyls:

  • Reaction with arylidene malononitriles in ethanol (piperidine catalyst) forms 5-ene-4-thiazolidinones via 1,4-addition .

  • Products exhibit enhanced π-conjugation, confirmed by UV-Vis spectroscopy (λₘₐₓ ~320–350 nm) .

Mechanism :

  • Nucleophilic attack at β-carbon of nitriles.

  • Elimination of malononitrile to form exocyclic double bonds.

2.1. Methoxyphenyl Group

The 4-methoxyphenyl substituent enhances electron donation, stabilizing intermediates:

  • Demethylation : Treatment with HBr/acetic acid removes the methoxy group, forming phenolic derivatives .

  • Electrophilic substitution : Nitration at the para position occurs under HNO₃/H₂SO₄, yielding nitroaryl analogs .

2.2. Furanyl-Pyridinyl Moiety

The furan-pyridine system enables unique reactivity:

  • Coordination complexes : Pyridinyl nitrogen binds to transition metals (e.g., Cu²⁺, Ni²⁺), forming octahedral complexes .

  • Oxidation : Hydrogen peroxide oxidizes the furan ring to a diketone, altering electronic properties .

Biological Implications :
Hybrids with 2,5-dimethoxy groups show superior COX-2 inhibition (docking score: −8.0) compared to nitro-substituted analogs .

3.2. Halogenation and Functionalization

  • Bromination : Treatment with Br₂/acetic acid yields 5-bromo derivatives (precursors for cross-coupling) .

  • Suzuki coupling : 5-Bromo analogs react with arylboronic acids (Pd/C, K₂CO₃) to form biaryl systems .

4.1. Cyclocondensation Pathways

DFT studies reveal:

  • Transition states involve thiourea intermediates attacking α-halocarbonyls (activation energy: ~25 kcal/mol) .

  • Rate-limiting step : Intramolecular cyclization (ΔG‡ = 18–22 kcal/mol) .

4.2. Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate reactions by stabilizing charged intermediates.

  • PPG vs. PEG : PPG increases yields by 20% compared to PEG due to better phase separation .

Biological Activity Correlations

Derivative SubstituentsActivity (IC₅₀)Target
2,5-Dimethoxy0.021 µM (c-Met kinase)Anticancer
5-Nitro3.4 µM (PIM kinase)Leukemia
Furanyl-pyridinyl hybrid−8.0 docking scoreCOX-2

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) cleaves the exocyclic double bond (t₁/₂ = 4.2 h) .

  • Hydrolysis : Acidic conditions (HCl, 60°C) open the thiazolidinone ring, forming thioamide derivatives .

This compound’s reactivity profile underscores its utility in drug design, particularly for kinase inhibitors and anti-inflammatory agents. Future studies should explore enantioselective syntheses and in vivo metabolite tracking.

Scientific Research Applications

Biological Activities

Research indicates that 4-Thiazolidinone derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. Studies have demonstrated its potential to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Investigations into the anticancer effects of thiazolidinone derivatives suggest their ability to induce apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy against specific cancer types .
  • Antioxidant Activity : The antioxidant properties of thiazolidinones have been noted in several studies, indicating their potential role in combating oxidative stress-related diseases .
  • Hypoglycemic Effects : Some derivatives have been explored for their ability to lower blood sugar levels, presenting potential applications in diabetes management .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various thiazolidinone derivatives against multiple bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .
  • Anticancer Research : In vitro studies demonstrated that specific thiazolidinone derivatives could inhibit cancer cell proliferation through apoptosis induction. These findings highlight the potential of this compound class in developing novel anticancer therapies .
  • Hypoglycemic Activity : Research involving diabetic animal models showed that certain thiazolidinone derivatives effectively reduced blood glucose levels, indicating their promise as therapeutic agents for diabetes management .

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Modifications: 2-Imino vs. 2-Thioxo/2,4-Dione

The target compound’s 2-imino group contrasts with 2-thioxo (e.g., rhodanine derivatives in ) or 2,4-dione (e.g., ) cores:

  • 2-Imino: May exhibit tautomerism between imino and enamine forms, affecting reactivity and binding .
  • 2-Thioxo : Found in rhodanine derivatives (e.g., ), these groups improve electrochemical activity and metal chelation .
  • 2,4-Dione : Common in antidiabetic agents (e.g., thiazolidinediones), these groups increase hydrogen-bonding capacity but may reduce metabolic stability .

Key Difference: The 2-imino group in the target compound may offer unique pharmacokinetic properties compared to thioxo or dione analogues.

Substituent at Position 3: 4-Methoxyphenyl vs. Alkyl/Amino Groups

The 3-(4-methoxyphenyl) substituent contrasts with:

  • 3-(Polar tethers with tertiary amines) (): These groups enhance water solubility and target engagement but may increase metabolic liability .

Key Difference : The 4-methoxyphenyl group balances lipophilicity and π-stacking, favoring receptor binding over the bulkier or more polar substituents in analogues.

Substituent at Position 5: Furan-Pyridine vs. Aryl/Azulene

The 5-[[5-(3-pyridinyl)-2-furanyl]methylene] group is compared to:

  • 5-(Azulen-1-ylmethylene) (): Azulene’s extended conjugation enhances electrochemical activity but increases steric bulk .
  • 5-[(1-Benzyl-1H-indol-3-yl)methylene] (): Indole groups offer diverse biological activity but may reduce metabolic stability due to aromatic oxidation .

Physical Properties

Compound Melting Point (°C) Solubility Key Spectral Data (¹H NMR)
Target Compound Not reported Moderate (DMSO) δ 8.5–7.0 (pyridine, furan, aryl H)
3-(2-Diisopropylaminoethyl) 83–85 High (Polar solvents) δ 1.2–1.4 (diisopropyl CH₃)
5-Azulenylmethylene 150–152 Low (CHCl₃) δ 6.5–7.5 (azulene H)

Biological Activity

The compound 4-Thiazolidinone, 2-Imino-3-(4-Methoxyphenyl)-5-[[5-(3-Pyridinyl)-2-Furanyl]Methylene]- is a member of the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound contribute significantly to its biological interactions and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H15_{15}N3_{3}O3_{3}S
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 1420071-48-2

The compound's structure includes a methoxyphenyl substituent and a pyridinyl-furan moiety, enhancing its biological activity through improved interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of 4-thiazolidinones exhibit significant anticancer properties. A study involving various thiazolidinone derivatives demonstrated promising results against leukemia cell lines, with compounds showing GI50 values ranging from 1.64 to 4.58 µM . The presence of the pyridinyl-furan moiety in our compound may enhance its efficacy against specific cancer types.

Antimicrobial Activity

The antimicrobial activity of thiazolidinone derivatives has been well documented. For instance, compounds with structural similarities to our target have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 30 µg/mL . The unique substituents in our compound could potentially enhance its antimicrobial potency.

Antiviral Activity

Preliminary evaluations suggest that certain thiazolidinone derivatives possess antiviral properties. For example, compounds have shown moderate activity against influenza viruses and other RNA viruses . The antiviral efficacy of our specific compound remains to be thoroughly investigated but may be promising given the structural characteristics shared with other active derivatives.

The biological activity of 4-thiazolidinones is often attributed to their ability to interact with specific enzymes and receptors within cells. These interactions can inhibit critical cellular processes such as DNA replication and protein synthesis, leading to cell death in cancerous or infected cells. Further studies are needed to elucidate the precise mechanisms through which our compound exerts its effects.

Synthesis Methods

The synthesis of 4-thiazolidinones typically involves several methodologies, including:

  • Condensation Reactions : Combining thioketones with amines or aldehydes.
  • Cyclization Techniques : Employing cyclization reactions under acidic or basic conditions to form the thiazolidinone ring structure.

These methods highlight the versatility in synthesizing thiazolidinone derivatives for pharmacological applications.

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
5-Ene-4-thiazolidinones StructureAntimicrobial, anticancer
Thiazolidinediones StructureDiabetes treatment
2-Iminothiazolidin-4-one StructureAntiviral activity

This table illustrates the diversity within the thiazolidinone class and underscores the potential for developing novel therapeutic agents based on structural modifications.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings. For instance, a series of synthesized compounds were tested for their activity against different cancer cell lines, revealing that modifications at specific positions on the thiazolidinone ring can lead to enhanced anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-thiazolidinone derivatives with substituted arylidene groups?

  • Methodological Answer : The synthesis of such compounds typically involves a cyclocondensation reaction between thiosemicarbazides and α,β-unsaturated carbonyl compounds. For example, in related systems, thioglycolic acid and substituted aldehydes are refluxed in acetic acid to form the thiazolidinone core . Adjusting solvent polarity (e.g., DMF vs. ethanol) and catalyst (e.g., piperidine) can influence regioselectivity and yield . A key step is controlling the Z/E configuration of the arylidene substituent through reaction temperature and time.
Example Reaction Conditions Yield Key Parameters
Acetic acid, thioglycolic acid, reflux54–68%Reflux time (2–3 h), solvent polarity
DMF/piperidine, substituted aldehydes60–75%Catalyst concentration, aldehyde ratio

Q. How are spectral and elemental analysis data interpreted to confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Look for characteristic peaks:
  • C=O (thiazolidinone) : ~1650–1680 cm⁻¹
  • C≡N (if present) : ~2190–2200 cm⁻¹
  • NH (imino group) : ~3320–3350 cm⁻¹ .
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed values may indicate impurities or incomplete cyclization. For example, a nitrogen deficit suggests unreacted thiosemicarbazide .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected stereochemistry or reactivity)?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways to identify kinetic vs. thermodynamic products. For instance, the Z-configuration of the arylidene group may be energetically favored due to steric hindrance from the 4-methoxyphenyl substituent . Molecular docking studies can also predict binding interactions in biological assays, aiding SAR analysis.

Q. What strategies mitigate side reactions during functionalization of the 5-[[5-(3-pyridinyl)-2-furanyl]Methylene] moiety?

  • Methodological Answer :

  • Protection-Deprotection : Protect the pyridinyl nitrogen with a Boc group before introducing the furanyl-methylene group to prevent undesired nucleophilic attacks .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 3 h to 20 min), minimizing decomposition of sensitive substituents .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions involving the furanyl ring .

Q. How do substituents on the 4-methoxyphenyl group influence bioactivity in related thiazolidinones?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) enhance π-stacking with biological targets (e.g., enzyme active sites), while bulky substituents reduce binding affinity. For example, replacing methoxy with nitro decreases antimicrobial activity by 40% in analogous compounds .
  • In Silico Tools : Use molecular dynamics simulations to assess conformational flexibility and target compatibility .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to validate findings?

  • Methodological Answer :

  • Control Experiments : Test against standard strains (e.g., E. coli ATCC 25922) and include positive controls (e.g., ciprofloxacin) to normalize zone-of-inhibition measurements .
  • Synergistic Effects : Assess combinatorial activity with known antibiotics to rule out false positives from adjuvant effects.
  • Metabolite Profiling : Use LC-MS to confirm compound stability under assay conditions (e.g., pH 7.4, 37°C) .

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